(r,r)-Tartaric acid diamide

Catalog No.
S14361899
CAS No.
634-63-9
M.F
C4H8N2O4
M. Wt
148.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(r,r)-Tartaric acid diamide

CAS Number

634-63-9

Product Name

(r,r)-Tartaric acid diamide

IUPAC Name

(2R,3R)-2,3-dihydroxybutanediamide

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

InChI

InChI=1S/C4H8N2O4/c5-3(9)1(7)2(8)4(6)10/h1-2,7-8H,(H2,5,9)(H2,6,10)/t1-,2-/m1/s1

InChI Key

GRMNJXQBRPJVQV-JCYAYHJZSA-N

Canonical SMILES

C(C(C(=O)N)O)(C(=O)N)O

Isomeric SMILES

[C@@H]([C@H](C(=O)N)O)(C(=O)N)O

(r,r)-Tartaric acid diamide is a derivative of tartaric acid, a naturally occurring organic acid widely known for its role in winemaking and as a chiral building block in organic synthesis. The compound features two amide groups attached to the tartaric acid backbone, which contributes to its unique properties and potential applications. This compound exists in various stereochemical forms, with the (r,r) configuration being one of the most studied due to its optical activity and potential biological significance.

The synthesis of (r,r)-tartaric acid diamide typically involves the reaction of tartaric acid with amines under specific conditions. Common methods include:

  • Thermolysis: Heating tartaric acid with alkylamines at elevated temperatures (around 200°C) leads to the formation of diamides through direct amide bond formation. This reaction can yield mixtures of stereoisomers, with a preference for the configuration corresponding to the starting material .
  • Microwave-assisted synthesis: This method enhances reaction rates and yields by applying microwave energy during the condensation of tartaric acid with amines, allowing for efficient formation of long-chain tartramides .
  • Dehydration reactions: Utilizing dehydrating agents can facilitate the conversion of tartaric acid derivatives into their corresponding amides, often resulting in improved yields and purities .

Research indicates that (r,r)-tartaric acid diamide exhibits various biological activities. It has been studied for its potential as a skin-conditioning agent, particularly in formulations aimed at mimicking ceramides in skin lipid matrices. These properties suggest that (r,r)-tartaric acid diamide could play a role in enhancing skin barrier function and moisturizing effects . Additionally, its chiral nature may contribute to selective interactions with biological targets, although specific pharmacological activities require further investigation.

Several synthesis methods have been developed for (r,r)-tartaric acid diamide:

  • Thermal Methods: Involves heating tartaric acid with excess alkylamines at high temperatures to promote amide formation.
  • Microwave Synthesis: A more modern approach that utilizes microwave energy to accelerate the reaction between tartaric acid and amines.
  • Multistep Synthesis: For nonsymmetrical derivatives, a multistep process is employed where initial monoamides are converted into diamides through ring closure and subsequent reactions with other amines .

These methods vary in complexity and efficiency, influencing the purity and yield of the final product.

(r,r)-Tartaric acid diamide has several notable applications:

  • Cosmetic Formulations: Due to its skin-conditioning properties, it is used in cosmetic products aimed at improving skin hydration and barrier function.
  • Chiral Auxiliary: Its chiral nature makes it useful in asymmetric synthesis, serving as a chiral auxiliary in various organic reactions.
  • Pharmaceuticals: Potential applications in drug formulation where chirality is crucial for efficacy.

Studies on the interactions of (r,r)-tartaric acid diamide with various compounds have revealed interesting insights into its behavior in different environments. For instance, it has been shown to form clathrate compounds with other organic molecules, indicating potential for use in drug delivery systems or as a stabilizing agent for sensitive compounds . The molecular packing modes of this compound have also been explored, revealing hydrogen bonding interactions that influence its crystallization behavior .

(r,r)-Tartaric acid diamide shares structural similarities with several other compounds derived from tartaric acid or related structures. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
(s,s)-Tartaric Acid DiamideDiamideOpposite stereochemistry; potential differences in biological activity.
N,N,N',N'-Tetramethyltartaric Acid DiamideTetra-substitutedHigher degree of substitution may affect solubility and reactivity.
Tartaric Acid MonoamideMonoamideSimpler structure; lacks one amide group compared to diamide.
Long-Chain Tartaric Acid DiamidesLong-chain derivativesEnhanced hydrophobic properties; potential use in lipid formulations.

The uniqueness of (r,r)-tartaric acid diamide lies in its specific stereochemistry and ability to form stable complexes with other molecules, which may not be present in similar compounds.

Solvent-Based Thermolytic Approaches

Conventional amidation of tartaric acid esters involves prolonged heating with primary amines under reflux conditions. For example, reactions between L-tartaric acid and alkylamines (e.g., butylamine, hexylamine) at 200°C for 16 hours yield diamides as mixtures of stereoisomers, retaining a 2:1 excess of the starting material’s configuration. The mechanism proceeds via two competing pathways:

  • Direct nucleophilic substitution: The amine attacks the carbonyl group of the carboxylic acid, forming an amide bond with retention of stereochemistry.
  • Ketene intermediate formation: Base-assisted deprotonation generates a ketene, which reacts with the amine to produce amides with possible epimerization.

Reactions with hindered amines (e.g., cyclohexylamine) or secondary amines show markedly reduced efficiency, as steric effects impede nucleophilic attack.

Table 1: Comparative Yields in Traditional Amidation

Amine TypeTemperature (°C)Time (h)Yield (%)Stereochemical Outcome
Primary (Butyl)2001668R,R:S,S = 2:1
Hindered (Cyclohexyl)2001615R,R:S,S = 1.5:1
Secondary (Dimethyl)200160

Solvent-Free Azeotropic Distillation

Alternative methods employ dibenzoyltartaric anhydride and benzylamine in aromatic solvents (toluene, xylene) with azeotropic water removal. After 8–12 hours, O-monobenzoyl-N-benzyltartrimide forms in 38–42% yields, indicating competing esterification and amidation. Prolonged heating does not improve yields due to side reactions, underscoring the need for precise stoichiometric control.

XLogP3

-3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

148.04840674 g/mol

Monoisotopic Mass

148.04840674 g/mol

Heavy Atom Count

10

UNII

53496FZD7P

Dates

Modify: 2024-08-10

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